molecular formula C29H39N5O5 B14412513 L-Tyrosyl-L-prolyl-L-phenylalanyl-D-leucinamide CAS No. 83397-66-4

L-Tyrosyl-L-prolyl-L-phenylalanyl-D-leucinamide

Cat. No.: B14412513
CAS No.: 83397-66-4
M. Wt: 537.6 g/mol
InChI Key: WSKJUGSSNDTPAR-NDBXHCKUSA-N
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Description

L-Tyrosyl-L-prolyl-L-phenylalanyl-D-leucinamide is a synthetic peptide composed of four amino acids: L-tyrosine, L-proline, L-phenylalanine, and D-leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-prolyl-L-phenylalanyl-D-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-prolyl-L-phenylalanyl-D-leucinamide can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to dityrosine formation, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Tyrosyl-L-prolyl-L-phenylalanyl-D-leucinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-prolyl-L-phenylalanyl-D-leucinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosyl-L-prolyl-L-phenylalanyl-D-leucinamide is unique due to its specific sequence and the presence of a D-amino acid (D-leucine), which can confer different biological properties compared to peptides composed solely of L-amino acids.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

83397-66-4

Molecular Formula

C29H39N5O5

Molecular Weight

537.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2R)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C29H39N5O5/c1-18(2)15-23(26(31)36)32-27(37)24(17-19-7-4-3-5-8-19)33-28(38)25-9-6-14-34(25)29(39)22(30)16-20-10-12-21(35)13-11-20/h3-5,7-8,10-13,18,22-25,35H,6,9,14-17,30H2,1-2H3,(H2,31,36)(H,32,37)(H,33,38)/t22-,23+,24-,25-/m0/s1

InChI Key

WSKJUGSSNDTPAR-NDBXHCKUSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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